molecular formula C9H11NO2 B119890 2,3,4,5,6-Pentadeutero-L-phenylalanine CAS No. 56253-90-8

2,3,4,5,6-Pentadeutero-L-phenylalanine

Cat. No. B119890
CAS RN: 56253-90-8
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-HRVDQBBZSA-N
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Description

2,3,4,5,6-Pentadeutero-L-phenylalanine is a deuterated compound of L-phenylalanine . It has the molecular formula C9H11NO2 and a molecular weight of 170.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid .


Synthesis Analysis

The rate of release of deuterons into the body water from 2,3,4,5,6-pentadeutero-L-phenylalanine has been shown to be a valid measure of the activity of the phenylalanine hydroxylase system in vivo .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The InChI for the compound is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D .


Chemical Reactions Analysis

The compound is involved in the phenylalanine hydroxylase system in vivo . The rate of release of deuterons is linear for 60 to 90 min at a dose of 0.5 g/kg .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Biosynthesis and Metabolic Engineering

L-Phenylalanine (L-Phe) plays a crucial role in food and medicinal applications. Studies like Ding et al. (2016) have explored the biosynthesis of phenylalanine in E. coli, focusing on the shikimate pathway enzymes and their impact on phenylalanine production (Ding et al., 2016). Similarly, Liu et al. (2018) performed system-level engineering to enhance L-Phe biosynthesis in E. coli, optimizing the production process (Liu et al., 2018).

Enzymatic Studies and Assays

Milstien and Kaufman (1975) used 2,3,4,5,6-pentadeutero-L-phenylalanine to study the activity of phenylalanine hydroxylase in vivo, providing insights into the physiological control of this enzyme system (Milstien & Kaufman, 1975). Hermes et al. (1985) employed nitrogen-15 and deuterium isotope effects to understand the chemical mechanism of phenylalanine ammonia-lyase, a key enzyme in phenylalanine metabolism (Hermes et al., 1985).

Medical and Biotechnological Applications

MacDonald and D'Cunha (2007) provided insights into the physiological role of phenylalanine ammonia lyase (PAL) and its significance in clinical and biotechnological applications, including the treatment of phenylketonuria and aspartame production (MacDonald & D'Cunha, 2007). Kong (2015) discussed the applications of PAL in metabolic engineering for phenylpropanoids production (Kong, 2015).

Electrochemical Sensing and Analysis

Dinu and Apetrei (2020) reviewed the development of electrochemical sensors and biosensors for phenylalanine detection, highlighting their importance in diagnosing phenylketonuria (Dinu & Apetrei, 2020).

Synthesis and Structural Studies

Obrecht et al. (1995) described the use of L-phenylalanine derivatives in synthesizing optically pure amino acids, indicating its utility in peptide synthesis (Obrecht et al., 1995).

properties

IUPAC Name

(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-HRVDQBBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315572
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentadeutero-L-phenylalanine

CAS RN

56253-90-8
Record name L-Phenyl-d5-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56253-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentadeutero-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenyl-d5-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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piperidine DMF
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sulfonamide esters
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Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
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3 g
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90 mL
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0.3 mL
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10 mL
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Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentadeutero-L-phenylalanine
Reactant of Route 2
2,3,4,5,6-Pentadeutero-L-phenylalanine
Reactant of Route 3
2,3,4,5,6-Pentadeutero-L-phenylalanine
Reactant of Route 4
2,3,4,5,6-Pentadeutero-L-phenylalanine
Reactant of Route 5
2,3,4,5,6-Pentadeutero-L-phenylalanine
Reactant of Route 6
2,3,4,5,6-Pentadeutero-L-phenylalanine

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